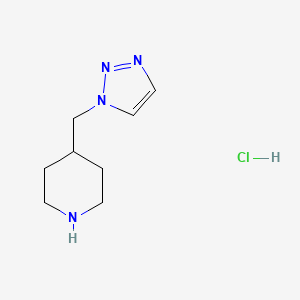

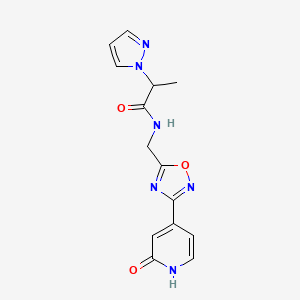

![molecular formula C12H15N7O2 B2453145 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-30-6](/img/structure/B2453145.png)

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of two carbon atoms and three nitrogen atoms. Attached to this triazole ring is a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the piperazine ring, and the 4-nitrophenyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación

Antihypertensive Agents

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine and its derivatives have been explored for their potential in treating hypertension. A study by Meyer et al. (1989) synthesized a series of similar compounds and found one with notable antihypertensive activity in spontaneously hypertensive rats, indicating a potential for use in controlling high blood pressure (Meyer et al., 1989).

Antimicrobial Activities

Research by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds structurally related to 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine. These compounds displayed good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).

Antifungal and Antibacterial Agents

The compound has shown promise as an antifungal and antibacterial agent. Beyzaei et al. (2019) reported the synthesis of 1,2,4-triazol-5(3)-amines, noting significant inhibitory activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound 3(5)-(4-nitrophenyl)-1H-1,2,4-triazol-5(3)-amine, in particular, demonstrated effective antifungal properties (Beyzaei et al., 2019).

Anticancer Activity

Research into the anticancer properties of 1,2,4-triazole derivatives has been conducted by Holla et al. (2003), who synthesized several Mannich bases derived from 1,2,4-triazoles. These compounds exhibited slight potency against various cancer cell lines, suggesting potential utility in cancer treatment (Holla et al., 2003).

Antichagasic Agents

A study by Papadopoulou et al. (2013) explored 3-nitro-1H-1,2,4-triazole-based piperazines and benzothiazoles, which include structural analogs of the compound , for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising trypanocidal activity and were more potent than the reference compound benznidazole (Papadopoulou et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of the compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” are currently unknown. The compound is structurally similar to other piperazine derivatives, which are known to interact with a variety of biological targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives, it may have a variety of effects depending on its specific targets

Propiedades

IUPAC Name |

3-[4-(4-nitrophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O2/c13-11-14-12(16-15-11)18-7-5-17(6-8-18)9-1-3-10(4-2-9)19(20)21/h1-4H,5-8H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNDEAVKAFVYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

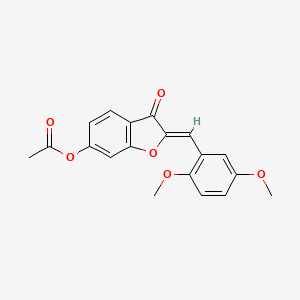

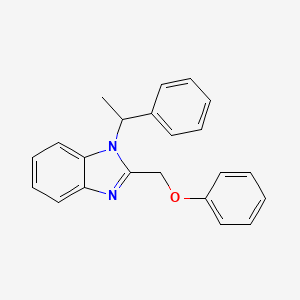

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

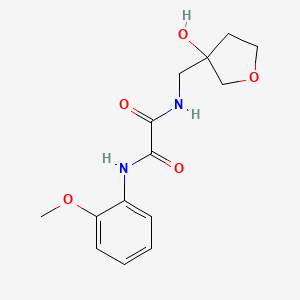

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

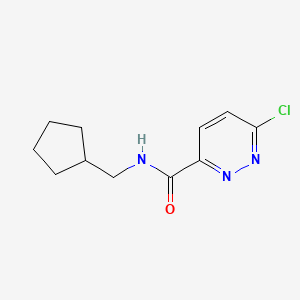

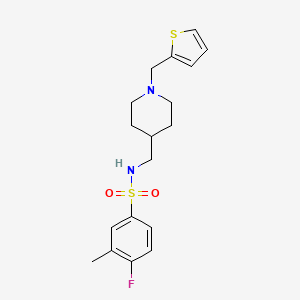

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

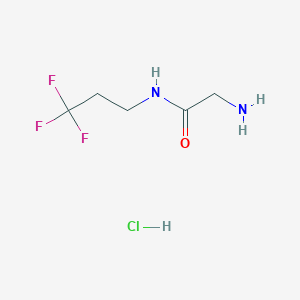

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)